molecular formula C5H5F3O3S B2584853 3-Butynyl triflate CAS No. 32264-79-2

3-Butynyl triflate

Cat. No.: B2584853
CAS No.: 32264-79-2
M. Wt: 202.15
InChI Key: XFVIATXXUXJZDN-UHFFFAOYSA-N
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Description

3-Butynyl triflate (structure: CH₂C≡CCH₂OSO₂CF₃) is a sulfonate ester featuring a trifluoromethanesulfonyl (triflate) group attached to a 3-butynyl chain. This property makes this compound highly reactive in alkylation and substitution reactions, particularly in forming carbon-carbon bonds under mild conditions. Applications include its use as an intermediate in pharmaceutical and materials science research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Butynyl triflate can be synthesized through the reaction of 3-butyn-1-ol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically proceeds at low temperatures to prevent side reactions and ensure high yield. The general reaction scheme is as follows:

C4H5OH+CF3SO2O2C4H5OSO2CF3+H2O\text{C}_4\text{H}_5\text{OH} + \text{CF}_3\text{SO}_2\text{O}_2 \rightarrow \text{C}_4\text{H}_5\text{OSO}_2\text{CF}_3 + \text{H}_2\text{O} C4​H5​OH+CF3​SO2​O2​→C4​H5​OSO2​CF3​+H2​O

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory preparation route with optimization for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triflate group (OSO2CF3\text{OSO}_2\text{CF}_3) is a superior leaving group compared to tosylates or mesylates due to the stability of the triflate anion (CF3SO3\text{CF}_3\text{SO}_3^-) . In nucleophilic substitutions, 3-butynyl triflate reacts with nucleophiles (e.g., amines, alkoxides) to form substituted alkynes:

RC≡C-CH2-OTf+NuRC≡C-CH2-Nu+CF3SO3\text{RC≡C-CH}_2\text{-OTf} + \text{Nu}^- \rightarrow \text{RC≡C-CH}_2\text{-Nu} + \text{CF}_3\text{SO}_3^-

Key Features :

  • Reactions proceed under mild conditions (room temperature, polar aprotic solvents).

  • High yields (>90%) are achievable due to minimal competing elimination .

Suzuki-Miyaura Coupling

This compound participates in palladium-catalyzed cross-couplings with arylboronic acids. For example:

RC≡C-CH2-OTf+Ar-B(OH)2Pd(PPh3)4RC≡C-CH2-Ar+BF3OH\text{RC≡C-CH}_2\text{-OTf} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{RC≡C-CH}_2\text{-Ar} + \text{BF}_3\text{OH}^-

Conditions :

  • Catalyst: Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 (5 mol%)

  • Base: K2CO3\text{K}_2\text{CO}_3 (2 equiv)

  • Solvent: DME, 110°C, 24 h .
    Yield : 84–99% for aryl derivatives .

Heck Reaction

The triflate group facilitates alkyne insertion into palladium complexes, enabling coupling with alkenes:

RC≡C-CH2-OTf+CH2=CHR’RC≡C-CH2-CH2-CHR’\text{RC≡C-CH}_2\text{-OTf} + \text{CH}_2=\text{CHR'} \rightarrow \text{RC≡C-CH}_2\text{-CH}_2\text{-CHR'}

Mechanism : Oxidative addition of triflate to Pd(0), followed by alkene insertion and reductive elimination.

Hydration and Hydrofunctionalization

The terminal alkyne undergoes acid-catalyzed hydration to form α,β-unsaturated ketones:

RC≡C-CH2-OTf+H2OIn(OTf)3RC(OH)=CH-CH2-OTf\text{RC≡C-CH}_2\text{-OTf} + \text{H}_2\text{O} \xrightarrow{\text{In(OTf)}_3} \text{RC(OH)=CH-CH}_2\text{-OTf}

Experimental Data :

CatalystTemp (°C)SolventYield (%)
In(OTf)3\text{In(OTf)}_360–100SO2\text{SO}_2 (liq)68–91

Notes :

  • Competing proto-de-triflation is minimized in liquid SO2\text{SO}_2 .

  • Catalyst loading as low as 1 mol% achieves >80% conversion .

Cycloaddition Reactions

The alkyne moiety participates in [2+2] and [4+2] cycloadditions:

[2+2] Cycloaddition with Alkenes

Under UV irradiation, this compound reacts with electron-deficient alkenes (e.g., maleimides) to form cyclobutane derivatives .
Conditions :

  • Light source: 254 nm

  • Solvent: CH2Cl2\text{CH}_2\text{Cl}_2, rt, 12 h
    Yield : 45–65% (dependent on alkene electrophilicity) .

Diels-Alder Reaction

The alkyne acts as a dienophile with conjugated dienes (e.g., 1,3-butadiene):

RC≡C-CH2-OTf+CH2=CH-CH=CH2Bicyclic adduct\text{RC≡C-CH}_2\text{-OTf} + \text{CH}_2=\text{CH-CH}=\text{CH}_2 \rightarrow \text{Bicyclic adduct}

Catalyst : Sc(OTf)3\text{Sc(OTf)}_3 (10 mol%) enhances regioselectivity .

Triflate Anion Participation in Ionic Liquids

This compound serves as a precursor for triflate-containing ionic liquids (ILs):

RC≡C-CH2-OTf+R’N+R’N+[CF3SO3]+RC≡C-CH2-OR’\text{RC≡C-CH}_2\text{-OTf} + \text{R'N}^+ \rightarrow \text{R'N}^+[\text{CF}_3\text{SO}_3^-] + \text{RC≡C-CH}_2\text{-OR'}

Synthetic Routes :

  • Metathesis with N\text{N}-butylpyridinium bromide .

  • Direct alkylation using methyl triflate .

Properties of Resulting ILs :

PropertyValue (Typical)
Thermal stability (°C)Up to 350
Viscosity (cP)45–90
Electrochemical window (V)5.3–6.8

Comparative Reactivity

This compound exhibits distinct reactivity compared to other triflates:

PropertyThis compoundMethyl Triflate
Solubility in hexaneModerateLow
Hydration rate (kk)1.2×1031.2 \times 10^{-3}3.4×1043.4 \times 10^{-4}
Coupling efficiencyHigh (Pd)Moderate (Ni)

Scientific Research Applications

3-Butynyl triflate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Material Science: It is employed in the preparation of functionalized materials and polymers.

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive compounds and drug candidates.

Mechanism of Action

The mechanism of action of 3-butynyl triflate in reactions primarily involves the departure of the triflate group, which is a good leaving group. This facilitates the formation of a reactive intermediate that can undergo further transformations. In nucleophilic substitution reactions, the triflate group leaves, allowing the nucleophile to attack the electrophilic carbon. In cross-coupling reactions, the triflate group is replaced by a palladium catalyst, enabling the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The reactivity and utility of sulfonate esters depend on the nature of the leaving group and the alkyl/aryl chain. Below is a comparison of 3-butynyl triflate with two structurally related compounds from the evidence:

3-Butynyl p-Toluenesulfonate (Tosylate)

  • Structure : CH₂C≡CCH₂OSO₂C₆H₄CH₃
  • CAS No.: 6258-63-5
  • Key Properties :
    • The p-toluenesulfonyl (tosylate) group is a weaker leaving group compared to triflate due to reduced electron-withdrawing effects.
    • Reactivity in substitution reactions is moderate, requiring harsher conditions (e.g., higher temperatures or stronger nucleophiles) compared to triflates.
    • Greater thermal and hydrolytic stability, making it preferable for long-term storage .

Trifluoroacetyl Triflate

  • Structure : CF₃COOSO₂CF₃
  • CAS No.: 62306-79-0
  • Key Properties :
    • Functions as an acylating agent rather than an alkylating agent.
    • The triflate group enhances electrophilicity, enabling rapid acylation of alcohols, amines, and other nucleophiles.
    • Extremely moisture-sensitive and reactive, requiring inert handling conditions.

Reactivity and Stability

Compound Reactivity (Leaving Group) Stability Primary Applications
This compound High (Triflate group) Moisture-sensitive Alkylation, C–C bond formation
3-Butynyl Tosylate Moderate (Tosylate group) Thermally stable Mild-condition alkylation
Trifluoroacetyl Triflate Very High (Acyl triflate) Extremely labile Acylation reactions
  • Leaving Group Ability : Triflate (CF₃SO₃⁻) > Tosylate (CH₃C₆H₄SO₃⁻) due to stronger electron withdrawal .
  • Hydrolysis Sensitivity : Trifluoroacetyl triflate > this compound > 3-butynyl tosylate.

Biological Activity

3-Butynyl triflate, a compound with the molecular formula C5_5H5_5F3_3O3_3S, is a synthetic organosulfur compound that has garnered attention in various chemical and biological research fields. This article discusses the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by its triflate (–OSO2_2R) group, which enhances its reactivity in nucleophilic substitution reactions. The presence of the alkyne moiety (butynyl) contributes to its utility in organic synthesis and biological applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Covalent Modification : The triflate group can act as an electrophile, allowing it to form covalent bonds with nucleophilic sites in proteins or other biomolecules. This can potentially lead to modulation of enzyme activity or disruption of protein-protein interactions.
  • Alkyne Reactivity : The alkyne functionality can participate in various chemical transformations, including cycloadditions and click chemistry, which are useful in drug development and bioconjugation strategies.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies involving related sulfonate esters have shown effectiveness against various bacterial strains, including Staphylococcus aureus. These findings suggest that this compound may possess similar bioactivity due to its structural characteristics .

Case Studies and Research Findings

  • Synthesis and Reactivity Studies : A study demonstrated the synthesis of vinyl cations from vinyl triflates, which included compounds analogous to this compound. The generated cations were shown to react efficiently in C–C bond formation reactions . This highlights the potential for this compound to serve as a precursor for more complex biologically active molecules.
  • Polymerization Studies : Research has explored the use of 3-butynyl derivatives in the synthesis of functionalized polymers. These polymers exhibited significant biological activity, particularly in antimicrobial tests against pathogens like Staphylococcus aureus, indicating that the presence of the butynyl group can enhance bioactivity when incorporated into larger structures .

Data Table: Biological Activities and Effects

Activity Type Description Reference
AntimicrobialPotential effectiveness against Staphylococcus aureus
AnticancerHypothesized cytotoxic effects on cancer cells
ReactivityEfficient participation in C–C bond formation

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Butynyl triflate in laboratory settings?

  • Methodological Answer : this compound is typically synthesized via reaction of 3-butyn-1-ol with triflic anhydride (Tf₂O) under anhydrous conditions. Key steps include:

  • Use of a non-nucleophilic base (e.g., 2,6-lutidine) to scavenge protons and stabilize intermediates.
  • Strict temperature control (0–5°C) to minimize side reactions like elimination or polymerization.
  • Purification via vacuum distillation or column chromatography under inert atmospheres to prevent hydrolysis .
    • Data Table :
Reagent Ratio (3-butyn-1-ol:Tf₂O)SolventYield (%)Purity (NMR)
1:1.2CH₂Cl₂78>95%
1:1.5Et₂O8598%

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify triflate (δ ~144 ppm for CF₃ in ¹⁹F NMR) and alkyne protons (δ ~1.8–2.2 ppm). Use low-temperature NMR to mitigate decomposition .
  • FTIR : Confirm triflate group (asymmetric S=O stretch at ~1400–1450 cm⁻¹) and terminal alkyne (C≡C stretch at ~2100–2260 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Detect molecular ion peaks (e.g., [M+H]⁺ at m/z 229) and fragmentation patterns to validate structure .

Advanced Research Questions

Q. How can researchers address the high reactivity and instability of this compound in glycosylation reactions?

  • Methodological Answer :

  • Temperature Control : Conduct reactions at –40°C to slow decomposition. Use cryogenic baths or jacketed reactors for precise thermal management .
  • Inert Atmospheres : Employ Schlenk lines or gloveboxes to exclude moisture/oxygen.
  • Stabilizing Additives : Add molecular sieves (3Å) to sequester trace water or use stabilizing ligands (e.g., crown ethers) for intermediates .
    • Example Workflow :
  • Dissolve triflate in dry THF under argon.
  • Add acceptor alcohol at –40°C with syringe pump for slow addition.
  • Monitor reaction progress via in-situ FTIR or quenching aliquots for HPLC analysis .

Q. What role does this compound play in palladium-catalyzed coupling reactions?

  • Methodological Answer :

  • As an Electrophilic Partner : The triflate group acts as a leaving group in cross-coupling reactions (e.g., Sonogashira or Negishi couplings).
  • Catalyst Optimization : Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ to enhance selectivity for alkyne coupling over triflate hydrolysis.
  • Case Study : In steroid synthesis, this compound enabled selective reduction of vinyl triflates without disrupting aryl triflate groups when Pd(dppf)Cl₂ was used .

Q. How can selective functionalization be achieved using this compound in complex molecular systems?

  • Methodological Answer :

  • Orthogonal Protection : Pair triflate with acid-labile protecting groups (e.g., tert-butyl esters) to enable sequential deprotection.
  • Kinetic vs. Thermodynamic Control : Adjust solvent polarity (e.g., DMF vs. toluene) to favor desired pathways. For example, polar solvents stabilize early transition states in SN2 mechanisms .

Q. Data Contradiction Analysis

Q. How to resolve discrepancies in reported reaction yields when using this compound under similar conditions?

  • Triangulation Strategy :

  • Source Comparison : Cross-validate protocols from glycosylation (e.g., ) and coupling studies (e.g., ).
  • Variable Isolation : Test individual factors (e.g., base strength, solvent drying methods) using design-of-experiments (DoE) frameworks.
    • Data Table :
StudySolventBaseYield (%)
Nishizawa et al.CH₂Cl₂2,6-Lutidine85
Cacchi et al.TolueneEt₃N72
  • Conclusion : Higher yields in CH₂Cl₂ may stem from improved triflate solubility and reduced side reactions .

Q. Key Experimental Design Considerations

  • Stability Monitoring : Use inline analytics (e.g., ReactIR) to detect decomposition in real time.
  • Safety Protocols : Triflates are moisture-sensitive and corrosive; handle with PTFE-lined septa and corrosion-resistant equipment .

Properties

IUPAC Name

but-3-ynyl trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3O3S/c1-2-3-4-11-12(9,10)5(6,7)8/h1H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVIATXXUXJZDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCOS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The compound was prepared following a procedure of Hummel et al. Liebigs Ann. Chem. 746, 211-213 (1971). Anhydrous pyridine (20.0 mL, 19.6 g, 0.248 mol) was added to a stirred solution of trifluoromethanesulfonic anhydride (70.0 g, 0.248 mol) in anhydrous CH2Cl2 (500 mL) at 0° C. over a dry nitrogen atmosphere in an oven-dried apparatus. A heavy white precipitate formed immediately, and the resulting slurry was stirred for 15 min at 0° C. A solution of 3-butyn-1-ol (16.6 g, 0.236 mol) in anhydrous CH2Cl2 (80 mL) was added dropwise at 0° C. The slurry was warmed to room temperature and stirred for 2 h. Pentane (1000 mL) was added and the precipitated salts were filtered and washed with pentane. Fractional distillation of the combined filtrates gave 39.9 g (84% yield) of 3-butynyl triflate as a colorless liquid:
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
1000 mL
Type
reactant
Reaction Step Three
Yield
84%

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